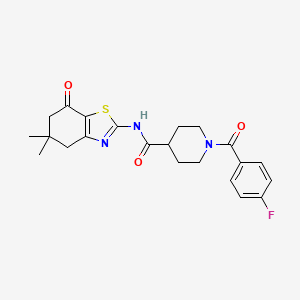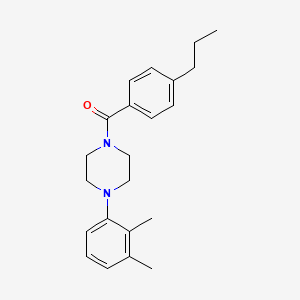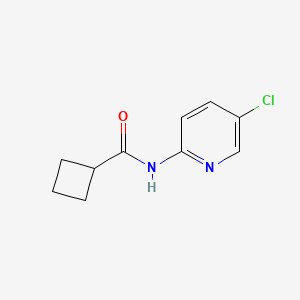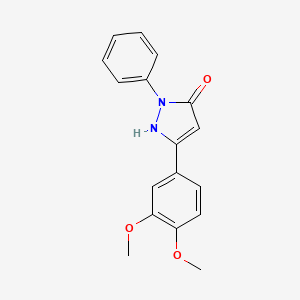![molecular formula C12H18N4O3S B4734414 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
Übersicht
Beschreibung
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TAK-242 has been shown to have potential therapeutic applications in various inflammatory diseases, including sepsis, atherosclerosis, and cancer.
Wirkmechanismus
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, which are necessary for downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in various models of inflammation. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the activation of inflammatory cells, such as macrophages and dendritic cells. This compound also has anti-atherosclerotic effects, as it reduces the expression of adhesion molecules and the accumulation of macrophages in the arterial wall.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various inflammatory diseases. However, this compound has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and requires high doses for in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide. One direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its combination therapy with other anti-inflammatory agents. Additionally, the development of more potent and selective TLR4 inhibitors may provide new insights into the role of TLR4 signaling in various diseases.
Wissenschaftliche Forschungsanwendungen
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In a murine model of sepsis, this compound was found to improve survival rates and reduce cytokine production. Similarly, in atherosclerosis models, this compound was shown to reduce plaque formation and inflammation. This compound has also been tested in clinical trials for the treatment of sepsis and was found to be safe and well-tolerated.
Eigenschaften
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8-11(6-15(4)13-8)7-16(5)20(17,18)12-9(2)14-19-10(12)3/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCZLNWZALMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)

![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)


![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)

![6-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4734449.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)